2-Cyano-N-phenylbenzamide
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Overview
Description
2-Cyano-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) and a phenyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-phenylbenzamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve solvent-free reactions, which are economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without solvent, is widely used in industrial settings due to its efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones Reagent (CrO3/H2SO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Cyano-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of PfDHODH, it interferes with the de novo pyrimidine biosynthesis pathway, which is essential for the growth of the malaria parasite . The compound binds to the active site of the enzyme, preventing the conversion of dihydroorotate to orotate, thereby inhibiting the parasite’s proliferation.
Comparison with Similar Compounds
2-Cyano-N-phenylbenzamide can be compared with other similar compounds, such as:
N-phenylbenzamide: Lacks the cyano group, which affects its chemical reactivity and biological activity.
2-Iodo-N-phenylbenzamide: Contains an iodine atom instead of a cyano group, leading to different chemical properties and applications.
N-cyano-N-tosyl-sulfonamide: Another cyanamide derivative with significant applications in synthetic chemistry.
Uniqueness: The presence of both the cyano and phenyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
34446-13-4 |
---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-cyano-N-phenylbenzamide |
InChI |
InChI=1S/C14H10N2O/c15-10-11-6-4-5-9-13(11)14(17)16-12-7-2-1-3-8-12/h1-9H,(H,16,17) |
InChI Key |
UNCBSGNOGIKJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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